molecular formula C25H19Cl2N3O5 B2872881 (E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide CAS No. 522604-07-5

(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2872881
CAS No.: 522604-07-5
M. Wt: 512.34
InChI Key: BMUNSUPCXUKWFE-UHFFFAOYSA-N
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Description

The compound (E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide is a cyanoacrylate derivative characterized by:

  • Core structure: An (E)-configured α,β-unsaturated cyanoacrylamide backbone, which facilitates conjugation and electron delocalization.
  • Substituents:
    • A 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl group at the β-position, introducing steric bulk and lipophilicity.
    • A 4-nitrophenyl group as the amide substituent, contributing strong electron-withdrawing effects.

Properties

IUPAC Name

(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O5/c1-2-34-24-12-16(3-10-23(24)35-15-17-4-5-19(26)13-22(17)27)11-18(14-28)25(31)29-20-6-8-21(9-7-20)30(32)33/h3-13H,2,15H2,1H3,(H,29,31)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUNSUPCXUKWFE-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Halogen and Substituent Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Notable Features
Target Compound R1: 2,4-dichlorophenylmethoxy; R2: 3-ethoxy; R3: 4-nitrophenyl C24H17Cl2N3O5 498.32 High lipophilicity (Cl, NO2); strong electron-withdrawing effects .
(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide () R1: 4-bromophenylmethoxy; R3: 2-nitrophenyl C25H20BrN3O5 538.25 Bromine substitution increases molecular weight; 2-nitro group reduces steric hindrance compared to 4-nitro .
(E)-3-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide () R1: 2-chloro-6-fluorophenylmethoxy; R3: 3-(dimethylamino)propyl C21H24ClFN2O2 390.88 Fluorine enhances metabolic stability; dimethylamino group improves solubility .
(E)-3-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-N-(4-methoxyphenyl)prop-2-enamide () R1: 2-chloro-6-fluorophenylmethoxy; R3: 4-methoxyphenyl C23H19ClFNO3 411.85 Methoxy group introduces electron-donating effects; balanced lipophilicity .
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide () R1: 4-hydroxy-3-methoxyphenyl; R3: thiazolyl C22H16Cl2N4O3 463.29 Hydroxy and methoxy groups enable hydrogen bonding; thiazole ring enhances π-stacking .

Functional Group Impact on Properties

  • In contrast, the methoxy group in ’s compound donates electrons, reducing electrophilicity .
  • Halogen Effects :
    • Chlorine vs. Bromine : Bromine in increases molecular weight and polarizability compared to chlorine, affecting binding affinity and pharmacokinetics .
    • Fluorine : In and , fluorine’s electronegativity and small size improve metabolic stability and membrane permeability .
  • Hydrogen Bonding : The hydroxy and methoxy groups in facilitate hydrogen bonding with biological targets, unlike the nitro group in the target compound, which relies on electrostatic interactions .

Crystallographic and Supramolecular Considerations

  • The SHELX software suite () is critical for resolving crystal structures of such compounds. The dichlorophenyl and nitro groups in the target compound likely contribute to dense molecular packing via halogen and π-π interactions .
  • Graph set analysis () suggests that substituents like ethoxy and methoxy groups influence hydrogen-bonding networks, affecting solubility and crystallization behavior .

Preparation Methods

Knoevenagel Condensation Approach

The most widely reported method involves base-catalyzed condensation of 4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde (1) with N-(4-nitrophenyl)-2-cyanoacetamide (2):

Reaction Conditions

Parameter Optimization Range Optimal Value (Source)
Solvent Toluene, AcOH, EtOH Acetic acid (5 vol)
Base Piperidine, NH4OAc, Et3N Ammonium acetate (0.2 eq)
Temperature 70–110°C 75°C
Reaction Time 4–24 hr 8 hr
Workup Crystallization vs Chromatography HBr/AcOH crystallization

This method yields the crude E/Z isomeric mixture (85:15 ratio) with 78–82% conversion. Key advantages include operational simplicity and scalability, though stereochemical control remains challenging.

Enamine-Imine Tautomerization Strategy

Recent advances in enamine chemistry suggest alternative pathways via in-situ generation of cyclic enamine intermediates:

  • Lactam reduction : Controlled NaH/NaI-mediated reduction of 2-piperidone derivatives.
  • Iodocyanation : Sequential treatment with I⁺/KCN to install cyano and iodo groups.
  • Cross-coupling : Suzuki-Miyaura coupling with dichlorophenyl boronic esters.

While theoretically feasible, this multistep approach currently lacks experimental validation for the target compound but demonstrates potential for late-stage functionalization.

Stereochemical Control and Isomer Separation

The E configuration is critical for maintaining planarity of the α,β-unsaturated system, which influences biological activity. Three purification strategies dominate literature:

3.1. Kinetic Crystallization

  • Dissolve crude product in hot acetic acid (10 vol)
  • Seed with pure E-isomer crystals at 70°C
  • Cool gradually to 20°C over 20 hr
  • Isolate via vacuum filtration (81% yield, 99.5% HPLC purity)

3.2. Chromatographic Resolution

  • Silica gel column (230–400 mesh)
  • Eluent: Hexane/EtOAc (7:3 → 1:1 gradient)
  • Rf(E) = 0.42 vs Rf(Z) = 0.38
  • 92% recovery but limited scalability

3.3. Halogen Bonding-Assisted Crystallization

  • Co-crystallize with 1,4-diiodotetrafluorobenzene (DITFB)
  • Forms E-isomer- DITFB complex (2:1 stoichiometry)
  • Dissociation in MeCN yields enantiopure E-form

Spectroscopic Characterization Data

Critical analytical data for batch validation:

4.1. ¹H NMR (400 MHz, DMSO-d6)

δ (ppm) Multiplicity Assignment
10.32 s (1H) Amide NH
8.21 d (2H, J=8.8) 4-NO2-C6H4
7.65 d (1H, J=15.4) α-H (trans coupling)
6.92 s (1H) Dichlorophenyl CH
5.21 s (2H) OCH2Ar

4.2. IR (ATR, cm⁻¹)

  • 2215 (C≡N stretch)
  • 1662 (amide C=O)
  • 1520 (NO2 asym)
  • 1345 (NO2 sym)

4.3. HPLC Method

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: MeCN/H2O (0.1% TFA) 65:35
  • Retention: E-isomer 12.3 min, Z-isomer 14.7 min

Process Optimization Challenges

5.1. Solvent Selection Tradeoffs

Solvent Reaction Rate E/Z Selectivity Scalability
Toluene Moderate 3:1 Excellent
AcOH Fast 4:1 Moderate
EtOH Slow 2:1 Poor

Acetic acid enables azeotropic water removal but corrodes stainless steel reactors. Emerging alternatives include cyclopentyl methyl ether (CPME) with 2,2,6,6-tetramethylpiperidine (TMP) base.

5.2. Impurity Profile
Major byproducts identified via LC-MS:

  • Over-alkylation product : Bis-ethoxyphenyl derivative (m/z 621.8)
  • Hydrolysis artifact : Carboxylic acid analog (m/z 444.3)
  • Z-isomer : (m/z 543.1, co-elutes with E-form)

Activated carbon treatment (2.5 g/50 g crude) in hot AcOH reduces impurities to <0.2%.

Industrial-Scale Production Considerations

6.1. Cost Analysis

Component Cost Contribution Reduction Strategy
4-Nitroaniline 38% Bulk purchasing contracts
Dichlorobenzyl Cl 29% In-situ chloroalkylation
Solvents 18% Closed-loop recycling

6.2. Environmental Impact
Process mass intensity (PMI) metrics:

  • Traditional route: PMI 86
  • Optimized protocol: PMI 41 (52% reduction) Key improvements: solvent recovery (90% AcOH), catalytic base reuse (5 cycles), aqueous workup elimination.

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